

# DC360: Application Notes & Protocols for Researchers

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Compound of Interest		
Compound Name:	DC360	
Cat. No.:	B1192582	Get Quote

For researchers, scientists, and drug development professionals, this document provides detailed information on **DC360**, a synthetic retinoid analogue. Included are supplier and purchasing details, key quantitative data, experimental protocols for its use, and a diagram of its signaling pathway.

## **Supplier and Purchasing Information**

**DC360** is a commercially available research chemical. Below is a summary of information from prominent suppliers.



Supplier	Catalog Number	CAS Number	Chemical Name	Availability
MedchemExpres s	HY-169863	2324152-25-0	4-((1-Isopropyl- 4,4-dimethyl-1,4- dihydroquinolin- 6- yl)ethynyl)benzoi c acid	Inquire
MedKoo Biosciences	565708	2324152-25-0	4-((1-Isopropyl- 4,4-dimethyl-1,4- dihydroquinolin- 6- yl)ethynyl)benzoi c acid	Available for custom synthesis[1]

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

## **Chemical and Physical Properties**



Property	Value	Source
Molecular Formula	C23H23NO2	MedKoo Biosciences[1]
Molecular Weight	345.44 g/mol	MedKoo Biosciences[1]
Appearance	Solid powder	MedKoo Biosciences[1]
Purity	>98%	MedKoo Biosciences[1]
Solubility	Soluble in DMSO	MedKoo Biosciences[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	MedKoo Biosciences[1]
Shipping	Shipped at ambient temperature as a non-hazardous chemical.	MedKoo Biosciences[1]

## **Biological Activity and Mechanism of Action**

**DC360** is a synthetic analogue of all-trans retinoic acid (ATRA) and functions as a fluorescent probe for the characterization of retinoid signaling pathways.[1][2] Its primary mechanism of action involves the induction of Retinoic Acid Receptor Beta (RAR $\beta$ ) expression.[2]

**Ouantitative Biological Data** 

Parameter	Value	Target	Source
Dissociation Constant (Kd)	34.0 ± 2.5 nM	Cellular Retinoid Binding Protein II (CRABPII)	Chisholm et al., ACS Chem Biol. 2019

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **DC360**, based on established protocols for similar fluorescent retinoid analogues.



### In Vitro Fluorometric Binding Assay for CRABPII

This protocol describes how to determine the binding affinity of **DC360** to Cellular Retinoid Binding Protein II (CRABPII) using a fluorometric titration assay.

#### Materials:

- DC360
- Recombinant human CRABPII protein
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Black, non-binding 96-well plates
- Fluorometer plate reader

#### Procedure:

- Prepare a stock solution of DC360: Dissolve DC360 in DMSO to a concentration of 10 mM.
  Further dilute in PBS to the desired working concentrations.
- Prepare CRABPII solution: Dilute the recombinant CRABPII protein in PBS to the desired concentration.
- Perform the titration:
  - To each well of a 96-well plate, add a fixed concentration of DC360.
  - Add increasing concentrations of CRABPII protein to the wells.
  - Include control wells containing DC360 in PBS without CRABPII.
- Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DC360 (e.g., excitation ~350 nm,



emission ~450 nm). The specific wavelengths should be optimized based on the instrument and experimental conditions.

• Data Analysis: Plot the change in fluorescence intensity as a function of the CRABPII concentration. The data can be fitted to a binding equation to determine the dissociation constant (Kd).

## Cellular Uptake and Localization using Confocal Microscopy

This protocol outlines the steps to visualize the cellular uptake and subcellular localization of the fluorescent compound **DC360**.

#### Materials:

- DC360
- Cell line of interest (e.g., HaCaT keratinocytes)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS)
- DAPI (4',6-diamidino-2-phenylindole)
- Confocal microscope

#### Procedure:

- Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
- Treatment: Treat the cells with a working concentration of **DC360** (e.g., 1-10 μM) in complete culture medium. Incubate for the desired time period (e.g., 1-24 hours) at 37°C in a CO2 incubator.



- Washing: Gently wash the cells three times with PBS to remove any unbound DC360.
- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
- Washing: Wash the cells three times with PBS.
- Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope. Use appropriate laser lines and filters for DC360 (e.g., 405 nm laser) and DAPI.

## RARβ Expression Analysis by Quantitative PCR (qPCR)

This protocol describes how to quantify the change in RAR $\beta$  gene expression in response to **DC360** treatment.

Materials:

- DC360
- Cell line of interest
- Complete cell culture medium
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for RARβ and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

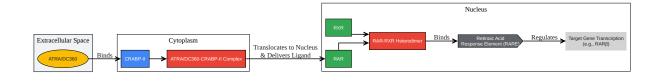
Procedure:



- Cell Treatment: Treat cells with DC360 at various concentrations for a specific time period (e.g., 24 hours). Include a vehicle control (DMSO).
- RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for RARβ and the housekeeping gene.
- Data Analysis: Calculate the relative expression of RARβ mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

# Signaling Pathway and Experimental Workflow Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway, where **DC360**, as a retinoic acid analogue, is expected to act.



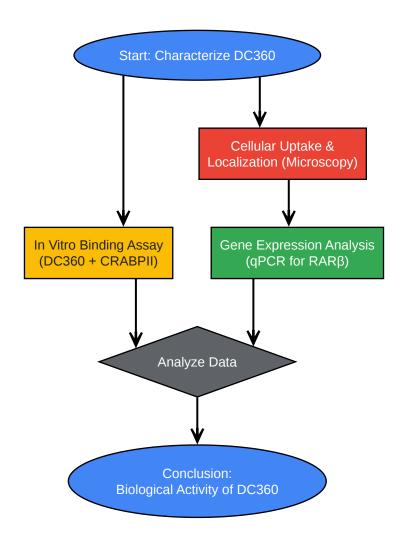
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Caption: Canonical retinoid signaling pathway.

## **Experimental Workflow for DC360 Characterization**



This diagram outlines the logical flow of experiments to characterize the biological activity of **DC360**.



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Caption: Experimental workflow for **DC360** characterization.

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### References

• 1. medkoo.com [medkoo.com]







- 2. medchemexpress.com [medchemexpress.com]
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